molecular formula C₂₃H₂₂N₂O₉ B1142806 (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] CAS No. 475674-43-2

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]

Cat. No. B1142806
M. Wt: 470.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] is a useful research compound. Its molecular formula is C₂₃H₂₂N₂O₉ and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]'] involves the protection of the carboxylic acid groups followed by the addition of the amine group to form the final product.

Starting Materials
Butanedioic acid, Acetic anhydride, 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxylic acid, Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Methanol, Ethyl acetate, Sodium bicarbonate

Reaction
Step 1: Protection of butanedioic acid - Butanedioic acid is reacted with acetic anhydride in the presence of DIPEA to form (2R,3R)-2,3-Bis(acetyloxy)butanedioic acid., Step 2: Protection of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxylic acid - 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxylic acid is reacted with acetic anhydride in the presence of DIPEA to form the protected amine., Step 3: Coupling of protected amine and protected acid - The protected amine and protected acid are coupled using DCC in DMF to form the final product., Step 4: Deprotection - The final product is deprotected using sodium bicarbonate in methanol to remove the acetyl groups and obtain the desired compound.

properties

CAS RN

475674-43-2

Product Name

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]

Molecular Formula

C₂₃H₂₂N₂O₉

Molecular Weight

470.43

Origin of Product

United States

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